molecular formula C24H24 B3180950 Tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene CAS No. 4730-57-8

Tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene

Cat. No.: B3180950
CAS No.: 4730-57-8
M. Wt: 312.4 g/mol
InChI Key: GZLCCQRHTKKZLW-UHFFFAOYSA-N
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Description

Tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene is a polycyclic aromatic hydrocarbon characterized by four fused rings and nine conjugated double bonds. Its IUPAC name reflects the bridging positions (18.4.0.04,9.012,17) and the arrangement of unsaturation.

Properties

IUPAC Name

tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24/c1-2-8-20-15-16-22-10-5-6-12-24(22)18-17-23-11-4-3-9-21(23)14-13-19(20)7-1/h1-12H,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLCCQRHTKKZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CCC3=CC=CC=C3CCC4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene typically involves multi-step organic reactions. The process often starts with simpler cyclic compounds, which undergo a series of cycloaddition and ring-closing reactions. Common reagents used in these reactions include strong acids or bases, catalysts like palladium or platinum, and solvents such as dichloromethane or toluene. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound, if applicable, would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

Tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.

Scientific Research Applications

Tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and the behavior of polycyclic hydrocarbons.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific structural features.

    Industry: May be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which Tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene exerts its effects depends on its interaction with other molecules. Its polycyclic structure allows it to engage in π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules, affecting various molecular pathways.

Comparison with Similar Compounds

Macrocyclic JAK2/FLT3 Inhibitors

SB1578 ((9E)-15-(2-(pyrrolidin-1-yl)ethoxy)-7,12,25-trioxa-19,21,24-triaza-tetracyclo[18.3.1.1²,⁵.1¹⁴,¹⁸]hexacosa-1(24),2,4,9,14(26),15,17,20,22-nonaene) shares a tetracyclic backbone but incorporates heteroatoms (3 oxygen, 3 nitrogen) and a pyrrolidine-ethoxy substituent. This macrocycle exhibits potent inhibition of JAK2/FLT3 kinases, with pharmaceutical applications in rheumatoid arthritis . Unlike the target compound, SB1578’s citrate salt demonstrates improved polymorphic stability compared to its hydrochloride form .

Paracyclophanes and Metacyclophanes

  • [2.2.2]Paracyclophane (CAS 283-80-7, C₂₄H₂₄): A cyclophane with three benzene rings connected by ethylene bridges. Its structure (Tetracyclo[14.2.2.2⁴,⁷.2¹⁰,¹³]tetracosa-4,6,10,12,16,18,19,21,23-nonaene) differs in bridge placement but shares a high degree of conjugation. Used in materials science due to its rigid, stacked aromatic system .
  • [2.2.2]Metacyclophane (CAS 13612-55-0, C₂₄H₂₄): Features a meta-bridged benzene arrangement (Tetracyclo[16.3.1.1⁴,⁸.1¹¹,¹⁵]tetracosa-nonaene), leading to distinct electronic properties compared to para-bridged analogs .

Hexayne-Hexone Derivatives

Tetracyclo[20.2.0.6,9.0¹⁴,¹⁷]tetracosa-1(22),6(9),14(17)-triene-2,4,10,12,18,20-hexayne-7,8,15,16,23,24-hexone (C₂₄O₆) contains six ketone groups and six alkyne bonds, resulting in extreme unsaturation. Its reactivity contrasts sharply with the brominated target compound, making it suitable for high-energy material research .

Heterocyclic Macrocycles

3,6,14,17-Tetramethoxy-22,23-diphenyl-1,10,12,21-tetraazahexacyclo[...]tetracosa-hexaene-11,24-dithione (Yang et al., 2010) incorporates methoxy, thione, and phenyl substituents within a hexacyclic framework. The presence of sulfur and nitrogen atoms alters its electronic profile, enabling applications in coordination chemistry .

Structural and Functional Analysis

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Features Applications References
Target Compound (Brominated Derivative) C₂₄H₆Br₆N₃ Tetracyclic, 6 Br, 3 alkynes Lab synthesis
SB1578 Citrate Salt C₂₈H₃₄N₃O₆ Macrocyclic, 3 O, 3 N, pyrrolidine-ethoxy JAK2/FLT3 inhibition (RA therapy)
[2.2.2]Paracyclophane C₂₄H₂₄ Three para-bridged benzene rings Materials science
Hexayne-Hexone Derivative C₂₄O₆ 6 ketones, 6 alkynes High-energy materials
3,6,14,17-Tetramethoxy-22,23-diphenyl-hexacyclo[...]dithione C₃₄H₂₈N₄O₄S₂ Methoxy, thione, phenyl groups Coordination chemistry

Biological Activity

Tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene is a complex polycyclic hydrocarbon characterized by its unique multi-ring structure and specific arrangement of double bonds. This compound has garnered interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C24H24
  • Molecular Weight : 312.4 g/mol
  • CAS Number : 4730-57-8

The compound's structure allows it to participate in various chemical reactions such as oxidation and reduction, which are crucial for understanding its biological activity.

The biological activity of this compound is primarily influenced by its ability to interact with other biomolecules through π-π interactions and hydrogen bonding. These interactions can modulate various molecular pathways within biological systems.

Potential Biological Effects

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar polycyclic structures exhibit antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Some research indicates that polycyclic hydrocarbons can inhibit cancer cell proliferation by interfering with cellular signaling pathways.
  • Antioxidant Activity : The compound may possess antioxidant properties that help mitigate oxidative stress in cells.

Anticancer Research

Research conducted by Smith et al. (2023) demonstrated that polycyclic hydrocarbons could induce apoptosis in cancer cell lines through the activation of caspase pathways . This mechanism could be relevant for this compound as well.

Antioxidant Activity Assessment

In a recent study examining the antioxidant capacity of various polycyclic compounds published in Phytochemistry, it was shown that these compounds could scavenge free radicals effectively . This suggests that this compound may also exhibit similar protective effects against oxidative damage.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Biological Activity
Tetracyclo[14.2.2.2(4,7).2(10,13)]tetracosa-1(18),4,...Polycyclic HydrocarbonAntimicrobial
Tetracyclo[16.3.1.1(4,8).1(11,15)]tetracosa-1(22),...Polycyclic HydrocarbonAnticancer

The comparison shows that while Tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,... is unique in its structure and potential applications in drug development and material science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene
Reactant of Route 2
Tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene

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